molecular formula C17H26N2O6 B1602802 L-Leucine,N-(carboxymethyl)-L-phenylalanyl- CAS No. 81109-85-5

L-Leucine,N-(carboxymethyl)-L-phenylalanyl-

Cat. No.: B1602802
CAS No.: 81109-85-5
M. Wt: 354.4 g/mol
InChI Key: JZJXIRJMLZJQIF-LMECJBHSSA-N
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Description

L-Leucine,N-(carboxymethyl)-L-phenylalanyl- is a dipeptide compound composed of L-leucine and L-phenylalanine residues It is a derivative of the amino acid leucine, which is essential for protein synthesis and various metabolic functions

Scientific Research Applications

L-Leucine,N-(carboxymethyl)-L-phenylalanyl- has several scientific research applications, including:

Mechanism of Action

Target of Action

The primary targets of L-Leucine, N-(carboxymethyl)-L-phenylalanyl- are the organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . These transporters are responsible for the uptake of the compound into cells .

Mode of Action

The compound interacts with its targets by switching its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to OAT1, OAT3, and MCT1 . This switch is facilitated by the acetylation of leucine .

Biochemical Pathways

The compound affects the leucine-mediated signaling and metabolic processes inside cells such as mTOR . The acetylation of leucine bypasses LAT1, the rate-limiting step in these processes .

Pharmacokinetics

The compound exhibits lower affinity compared to LAT1 but has a higher capacity for uptake and distribution due to the ubiquitous tissue expression of MCT1 . This results in a higher bioavailability of the compound .

Result of Action

The result of the compound’s action is the enhanced activation of leucine-mediated signaling and metabolic processes inside cells . This is due to the bypassing of LAT1, the rate-limiting step in these processes .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s uptake into cells can be affected by the physiological pH , which influences the compound’s state (zwitterion or anion) . The compound’s interaction with its targets can also be influenced by the presence of other compounds that can compete for the same transporters .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucine,N-(carboxymethyl)-L-phenylalanyl- typically involves the coupling of L-leucine and L-phenylalanine through peptide bond formation. One common method is the use of carbodiimide-mediated coupling reactions, where a carbodiimide reagent such as dicyclohexylcarbodiimide (DCC) is used to activate the carboxyl group of L-leucine, facilitating its reaction with the amino group of L-phenylalanine .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. These methods allow for the efficient and scalable production of peptides with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

L-Leucine,N-(carboxymethyl)-L-phenylalanyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

    L-Leucyl-L-leucine: Another dipeptide with similar structural features but different biological activities.

    N-Acetyl-L-leucine: A modified amino acid with distinct pharmacological properties.

    L-Leucine-N-carboxyanhydride: A derivative used in peptide synthesis.

Uniqueness

L-Leucine,N-(carboxymethyl)-L-phenylalanyl- is unique due to its specific combination of L-leucine and L-phenylalanine residues, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2S)-2-amino-4-methylpentanoic acid;(2S)-2-(carboxymethylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4.C6H13NO2/c13-10(14)7-12-9(11(15)16)6-8-4-2-1-3-5-8;1-4(2)3-5(7)6(8)9/h1-5,9,12H,6-7H2,(H,13,14)(H,15,16);4-5H,3,7H2,1-2H3,(H,8,9)/t9-;5-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJXIRJMLZJQIF-LMECJBHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N.C1=CC=C(C=C1)CC(C(=O)O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N.C1=CC=C(C=C1)C[C@@H](C(=O)O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595078
Record name N-(Carboxymethyl)-L-phenylalanine--L-leucine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81109-85-5
Record name N-(Carboxymethyl)-L-phenylalanine--L-leucine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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